molecular formula C12H18N2O2 B14837997 5-Tert-butoxy-4-cyclopropoxypyridin-3-amine

5-Tert-butoxy-4-cyclopropoxypyridin-3-amine

Cat. No.: B14837997
M. Wt: 222.28 g/mol
InChI Key: JWJCTPJAHNOLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butoxy-4-cyclopropoxypyridin-3-amine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is characterized by its tert-butoxy and cyclopropoxy substituents attached to a pyridine ring, making it a unique and interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butoxy-4-cyclopropoxypyridin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl alcohol and cyclopropyl alcohol as starting materials, which are reacted with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the starting materials are combined and reacted under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity. The use of automated systems and advanced analytical techniques ensures consistent quality and yield in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butoxy-4-cyclopropoxypyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Tert-butoxy-4-cyclopropoxypyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Tert-butoxy-4-cyclopropoxypyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclopropoxypyridine: Similar in structure but lacks the tert-butoxy group.

    5-Tert-butoxypyridine: Similar in structure but lacks the cyclopropoxy group.

    4-Cyclopropylpyridine: Similar in structure but lacks the tert-butoxy group.

Uniqueness

5-Tert-butoxy-4-cyclopropoxypyridin-3-amine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

4-cyclopropyloxy-5-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-10-7-14-6-9(13)11(10)15-8-4-5-8/h6-8H,4-5,13H2,1-3H3

InChI Key

JWJCTPJAHNOLIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=CN=C1)N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.